4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid involves several steps. One common method includes the reaction of 3,4-dipropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .
Chemical Reactions Analysis
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetic acid: This compound has similar structural features but differs in its functional groups and reactivity.
3,4-Dimethoxyphenethylamine: Another related compound with similar aromatic substitution patterns but different functional groups and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-9-20-14-7-5-12(11-15(14)21-10-4-2)13(17)6-8-16(18)19/h5,7,11H,3-4,6,8-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJQZEBRVXTLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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